molecular formula C27H30N2O3 B5111196 [4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

[4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B5111196
M. Wt: 430.5 g/mol
InChI Key: SZQRBYGCOUBNNT-UHFFFAOYSA-N
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Description

[4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps, including the formation of the furan ring, the piperidine ring, and the pyrrolidine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the piperidine and pyrrolidine rings to modify their functional groups.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the piperidine ring can yield piperidine alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it valuable for investigating cellular processes.

Medicine

In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could be used to develop drugs for treating various diseases, including infections and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its versatility makes it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of [4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[1-[[2-(Furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone apart from similar compounds is its combination of three distinct heterocyclic rings

Properties

IUPAC Name

[4-[1-[[2-(furan-2-yl)phenyl]methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O3/c30-27(29-15-3-4-16-29)21-9-11-23(12-10-21)32-24-13-17-28(18-14-24)20-22-6-1-2-7-25(22)26-8-5-19-31-26/h1-2,5-12,19,24H,3-4,13-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQRBYGCOUBNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=C4C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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